![molecular formula C17H16FN3O3S B7688237 4-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B7688237.png)
4-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as 'compound A', is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of compound A is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of certain enzymes involved in inflammation such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, compound A has been shown to have anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound A in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer activity, which makes it a promising candidate for drug development. However, one of the limitations of using compound A is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on compound A. One of the areas of interest is the development of novel drug formulations using compound A. Another area of research is the identification of the exact mechanism of action of compound A and its potential targets. Furthermore, more studies are needed to determine the safety and efficacy of compound A in humans.
Synthesis Methods
The synthesis of compound A has been reported in various research articles. One of the commonly used methods involves the reaction of p-tolyl-1,2,4-oxadiazole-5-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to obtain the final compound A.
Scientific Research Applications
Compound A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in various animal models of inflammation. Compound A has also been studied for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
4-fluoro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJJKOJLHVHNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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